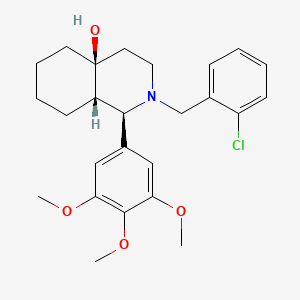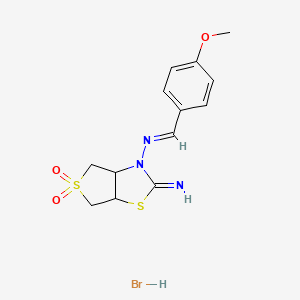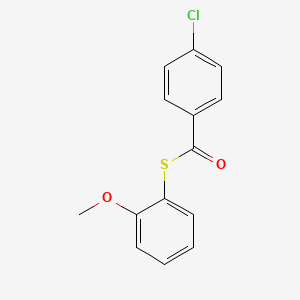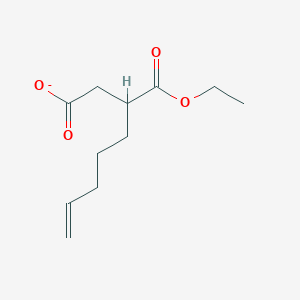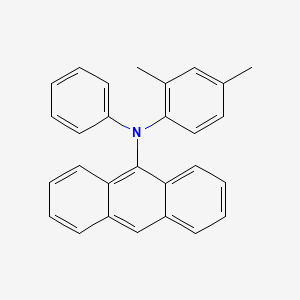
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its anthracene core, which is substituted with a phenyl group and a 2,4-dimethylphenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine typically involves the reaction of anthracene with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where anthracene is reacted with N-(2,4-dimethylphenyl)aniline in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, halogen, or nitro groups, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular processes, leading to changes in cell function and viability. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)-N-methylformamidine
- N,N’-Bis(2,4-dimethylphenyl)formamidine
Uniqueness
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and materials science, where its structural features can be exploited to achieve specific performance characteristics.
特性
CAS番号 |
913833-78-0 |
|---|---|
分子式 |
C28H23N |
分子量 |
373.5 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-N-phenylanthracen-9-amine |
InChI |
InChI=1S/C28H23N/c1-20-16-17-27(21(2)18-20)29(24-12-4-3-5-13-24)28-25-14-8-6-10-22(25)19-23-11-7-9-15-26(23)28/h3-19H,1-2H3 |
InChIキー |
HXLFCQKYZPYMHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


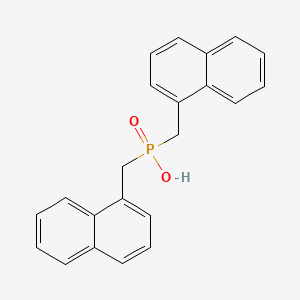
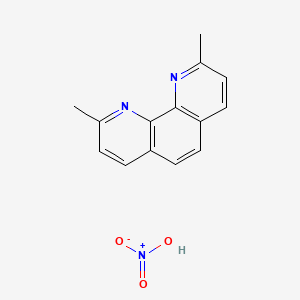
![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12621473.png)
![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene](/img/structure/B12621497.png)
![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12621509.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)

